molecular formula C21H26N2O3S B2371383 4-ethyl-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946333-85-3

4-ethyl-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2371383
CAS RN: 946333-85-3
M. Wt: 386.51
InChI Key: DWVAMQLYGPKDTE-UHFFFAOYSA-N
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Description

4-ethyl-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a chemical compound that has garnered significant attention from scientists and researchers due to its potential applications in various fields. This compound is a tetrahydroquinoline derivative that has been synthesized through a multi-step process.

Scientific Research Applications

Molecular Interactions and Structural Analysis

4-ethyl-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide and its derivatives are of significant interest due to their molecular interactions and structural properties, which have implications in various scientific research areas. For instance, studies on similar compounds reveal their potential in probing molecular interactions with human carbonic anhydrases. These interactions are critical for understanding the enzyme's function and for developing inhibitors with potential therapeutic applications (Bruno et al., 2017). Additionally, the synthesis and X-ray characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives have provided insights into the importance of F⋯O interactions, offering a pathway to novel molecular designs (Grudova et al., 2020).

Antitumor and Antimicrobial Applications

The discovery of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety has shown promising antitumor activity, with several compounds demonstrating potent efficacy comparable to or exceeding that of reference drugs (Alqasoumi et al., 2010). Similarly, the synthesis of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives has expanded the antimicrobial arsenal, highlighting their potential against Gram-positive bacteria (2019).

Photopolymerization and Material Science

In material science, the study of methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene reveals their photochromic properties and potential applications in smart materials. These findings underscore the versatility of 4-ethyl-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide derivatives in developing responsive materials (Ortyl et al., 2002).

properties

IUPAC Name

4-ethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-4-16-7-10-19(11-8-16)27(25,26)22-18-9-12-20-17(14-18)6-5-13-23(20)21(24)15(2)3/h7-12,14-15,22H,4-6,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVAMQLYGPKDTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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